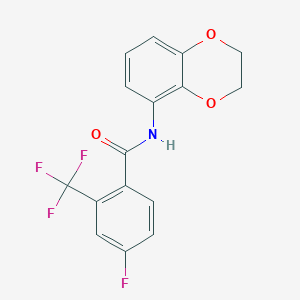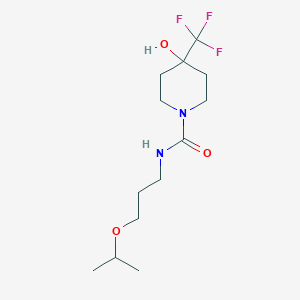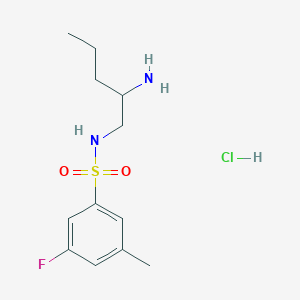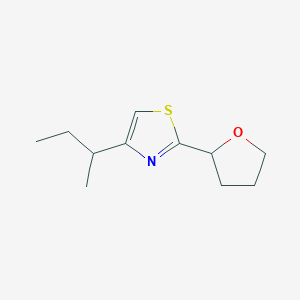
N-(1-ethylsulfonylpropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethylsulfonylpropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of oxolane amine and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(1-ethylsulfonylpropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine is not fully understood. However, studies suggest that the compound inhibits the activity of certain enzymes and proteins involved in inflammation, cancer, and viral replication. The compound also induces apoptosis in cancer cells and inhibits the growth and proliferation of viruses.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines and enzymes. The compound also induces apoptosis in cancer cells and inhibits the growth and proliferation of viruses. In addition, it has been shown to have neuroprotective effects and can reduce oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-ethylsulfonylpropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine has several advantages for lab experiments. It is a stable compound and can be easily synthesized in high yield and purity. The compound is also soluble in common solvents, which makes it easy to work with. However, the compound has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, the compound has not been extensively tested in vivo, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of N-(1-ethylsulfonylpropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins it targets. Another direction is to test the compound in vivo and evaluate its efficacy and safety in animal models. In addition, the compound could be modified to improve its pharmacokinetic properties and increase its potency. Finally, the compound could be tested in clinical trials to evaluate its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of N-(1-ethylsulfonylpropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine involves the reaction of 1-ethylsulfonylpropan-2-amine with 2,2,5,5-tetramethyloxolane-3-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is obtained in high yield and purity and can be further purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(1-ethylsulfonylpropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been tested in vitro and in vivo for its efficacy against various diseases and has shown promising results.
Propiedades
IUPAC Name |
N-(1-ethylsulfonylpropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO3S/c1-7-18(15,16)9-10(2)14-11-8-12(3,4)17-13(11,5)6/h10-11,14H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGZOTHIHGFQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC(C)NC1CC(OC1(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-dioxo-N-[[3-(phenoxymethyl)phenyl]methyl]thian-3-amine](/img/structure/B7641052.png)

![4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B7641062.png)
![1-[1-[(7-Methoxy-1-benzofuran-2-yl)methyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B7641068.png)


![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B7641087.png)

![(3-Chloro-4-fluorophenyl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7641108.png)
![N-[[5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]furan-2-yl]methyl]acetamide](/img/structure/B7641113.png)

![2-[(1-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-N-pyridin-2-ylacetamide](/img/structure/B7641120.png)
![N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B7641123.png)
![1-Benzofuran-3-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone](/img/structure/B7641130.png)